

# Topical Application of GSK2981278 in Animal Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK2981278** is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1] Th17 cells and their signature cytokines, particularly Interleukin-17A (IL-17A) and IL-17F, are pivotal in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis.[2][3] By inhibiting RORγ, **GSK2981278** effectively downregulates the expression of these pro-inflammatory cytokines, offering a targeted therapeutic approach.[1][2] Preclinical studies have demonstrated the efficacy of topically applied **GSK2981278** in mitigating skin inflammation in animal models, primarily the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.[1][2]

These application notes provide a comprehensive overview of the methodologies for evaluating the topical application of **GSK2981278** in a murine model of psoriasis. Included are detailed experimental protocols, a summary of key quantitative data from preclinical studies, and diagrams illustrating the relevant signaling pathway and experimental workflow.

## **Data Presentation**

The following tables summarize the quantitative data from studies investigating the topical application of **GSK2981278** in an imiquimod-induced mouse model of psoriasis.



Table 1: Effect of Topical GSK2981278 on Epidermal Thickness

Treatment Group	Concentration	Duration of Treatment	Change in Epidermal Thickness	Reference
Placebo Ointment + IMQ	-	12 days (3 days pre-treatment, 9 days co- treatment)	Increased epidermal thickness	[2]
1% GSK2981278 Ointment + IMQ	1%	12 days (3 days pre-treatment, 9 days co- treatment)	23% reduction compared to placebo	[1]

Table 2: Effect of Topical GSK2981278 on Gene and Cytokine Expression in Skin

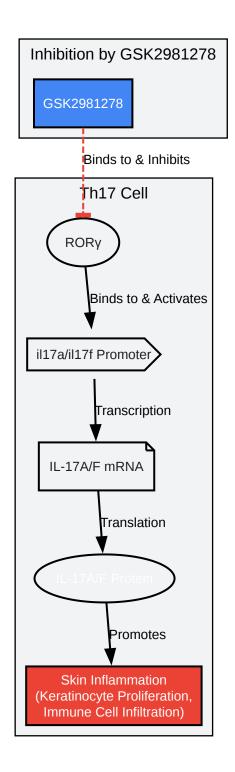


Gene/Cytokine	Treatment Concentration	Duration of Treatment	Fold Change/Perce nt Inhibition	Reference
il17a	1% and 0.1% (in ethanolic solution)	3 days post-IMQ	Dose-dependent reduction	[2]
il17f	1% and 0.1% (in ethanolic solution)	3 days post-IMQ	Dose-dependent reduction	[2]
il17a	0.02% (in ointment, ex vivo human skin)	48 hours	~50% reduction	[2]
il17f	0.02% (in ointment, ex vivo human skin)	48 hours	~50% reduction	[2]
il17a, il17f, il22, il19	10 μM (ex vivo psoriatic explants)	~12 hours	≥50% reduction compared to vehicle	[2]
DefB4b, il36g, s100a7a, il- 23p19	10 μM (ex vivo psoriatic explants)	~12 hours	Varying degrees of reduction	[2]

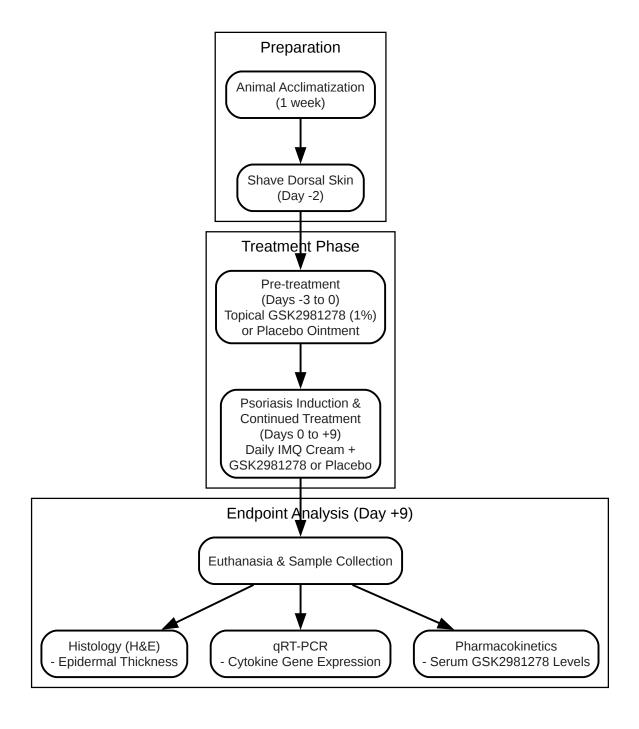
# **Signaling Pathway and Mechanism of Action**

**GSK2981278** functions as an inverse agonist of RORy. In Th17 cells, RORy is essential for the transcriptional activation of genes encoding pro-inflammatory cytokines, most notably IL-17A and IL-17F. **GSK2981278** binds to RORy and interferes with its ability to bind to DNA promoter regions of these target genes, thereby inhibiting their transcription and subsequent cytokine production.[1][2] This targeted suppression of the Th17 pathway leads to a reduction in the inflammatory cascade characteristic of psoriasis.









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